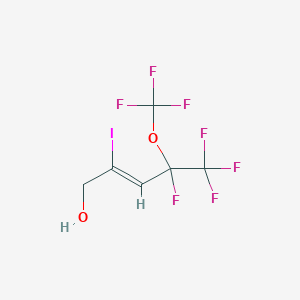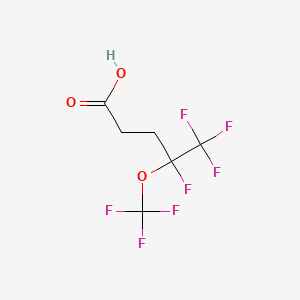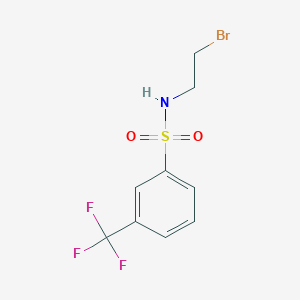
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its unique properties and potential use in various applications.
Wirkmechanismus
The mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling protein that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide an attractive compound for the development of new cancer therapeutics. However, one of the limitations of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. One of the most significant directions is the development of new cancer therapeutics based on N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. Researchers are currently exploring the use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in combination with other anticancer agents to improve its efficacy and reduce its toxicity. Another future direction is the study of the potential use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative disorders. Researchers are currently investigating the mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in animal models of these disorders to determine its potential therapeutic value.
Wissenschaftliche Forschungsanwendungen
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c10-4-5-14-17(15,16)8-3-1-2-7(6-8)9(11,12)13/h1-3,6,14H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDKFSWCLFKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





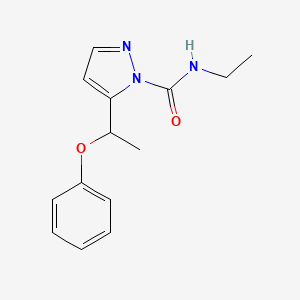

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)

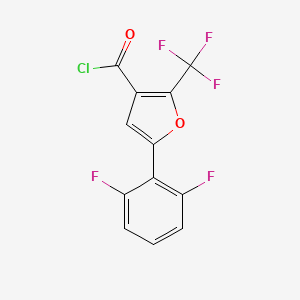

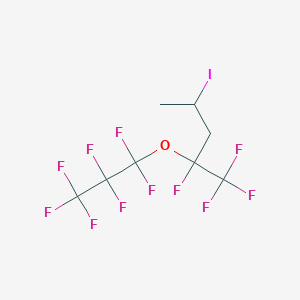

![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)

